Scaffold Novelty: Pyrrolotriazinone vs. Quinazoline Core in Kinase Inhibition
The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core was explicitly designed as a novel kinase inhibitor template to mimic the quinazoline scaffold. In a direct comparison of EGFR biochemical inhibition, a pyrrolotriazinone derivative (compound 9) exhibited an IC50 of 0.118 µM, comparing favorably to the quinazoline-based drug Iressa (gefitinib) with an IC50 of 0.023 µM [1]. Although slightly less potent in this specific example, the scaffold demonstrates that strategic substitution at positions 5 or 6 maintains biological activity while offering distinct intellectual property and optimization vectors [2].
| Evidence Dimension | EGFR tyrosine kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 0.118 µM (compound 9) |
| Comparator Or Baseline | 0.023 µM (Iressa/gefitinib) |
| Quantified Difference | Approximately 5-fold higher IC50 for pyrrolotriazinone derivative |
| Conditions | Cell-free enzymatic assay; ATP concentration varied |
Why This Matters
This direct comparison establishes the pyrrolotriazinone scaffold as a viable, structurally distinct alternative to the heavily patented quinazoline core, enabling novel inhibitor design and procurement for kinase programs.
- [1] Hunt, J. T.; Mitt, T.; Borzilleri, R.; Gullo-Brown, J.; Fargnoli, J.; Fink, B.; Han, W. C.; Mortillo, S.; Vite, G.; Wautlet, B.; et al. Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template. J. Med. Chem. 2004, 47 (16), 4054–4059. DOI: 10.1021/jm049892u. View Source
- [2] Ge, T.; Cintrat, J. C. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals 2021, 14 (12), 1275. DOI: 10.3390/ph14121275. View Source
